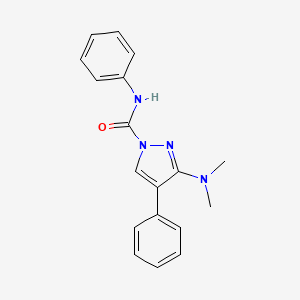

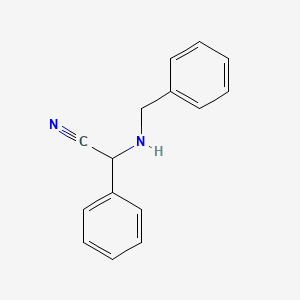

![molecular formula C15H12N2O B3035544 (3aR,8aS)-3a,8a-二氢-2-(2-吡啶基)-8H-茚并[1,2-d]恶唑 CAS No. 330443-74-8](/img/structure/B3035544.png)

(3aR,8aS)-3a,8a-二氢-2-(2-吡啶基)-8H-茚并[1,2-d]恶唑

描述

Synthesis Analysis

The compound "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole" is not directly mentioned in the provided papers. However, the synthesis of related compounds can offer insights into potential synthetic routes for this compound. In the first paper, the authors describe the synthesis of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole derivatives, which involves condensation reactions followed by reactions with various nucleophiles to afford different heterocyclic compounds . Although the target compound is not a triazole, the methodology of using condensation reactions and subsequent transformations could be relevant for its synthesis.

Molecular Structure Analysis

The second paper discusses gold(III) pyridinyl-oxazoline cationic complexes, which share a pyridinyl moiety with the target compound . The structural characterizations of these complexes, including crystal structure analysis, could provide valuable information on the coordination environment and geometry around the pyridinyl group, which might be extrapolated to the molecular structure analysis of "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole".

Chemical Reactions Analysis

The reactivity of the ligands in the gold(III) complexes is explored in the second paper, where the authors describe the ring-opening of the bound pyox ligand by hydroxide ions . This reaction demonstrates the potential reactivity of oxazole rings under certain conditions, which could be relevant when considering the chemical reactions that "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole" might undergo, especially if it contains a similar oxazole ring.

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole". However, the physical and spectral data used to elucidate the structures of the synthesized compounds in the first paper, such as FT-IR, (1)H NMR, (13)C NMR, and mass spectroscopy, are standard techniques that would likely be used to determine the properties of the target compound as well . The anticonvulsant activity screening mentioned in the first paper also suggests that biological activity could be a relevant property for investigation .

科学研究应用

催化性磷转移

- 研究发现:含有该化合物衍生物的配合物已被探索用于催化性磷转移反应。这些配合物表现出水解二有机-H-膦酸酯成一有机-H-膦酸的倾向,而不是亲核加成到羰基底物 (Jiang 等人,2001 年)。

手性配体的合成

- 研究发现:该化合物的衍生物已被用于合成手性双噁唑啉配体,这在各种有机合成中至关重要 (Hofstra 等人,2020 年)。

对映选择性狄尔斯-阿尔德催化

- 研究发现:该化合物的特定阳离子版本已显示出作为对映选择性狄尔斯-阿尔德反应中催化剂的效率,产生高产率的特异对映异构体 (Faller & Lavoie,2001 年)。

溶液中的构象分析

- 研究发现:该化合物的手性双噁唑啉衍生物已对其在溶液中的构象进行了分析,这对于了解其化学行为至关重要 (Aamouche & Stephens,2011 年)。

在照明应用中的光物理性质

- 研究发现:使用该化合物的衍生物作为辅助配体的某些铱(III)配合物已被研究其光物理性质,特别是在发光电化学电池中 (Heo & Choe,2015 年)。

配位化学

- 研究发现:源自该化合物的噁唑啉配体已被用作不对称有机合成中的手性助剂,在过渡金属配位化学中显示出多功能性和调节作用 (Gómez,Muller,& Rocamora,1999 年)。

抗结核活性

- 研究发现:某些衍生物已被合成并测试其抗分枝杆菌活性,表明在结核病治疗中的潜在应用 (Sajja 等人,2017 年)。

安全和危害

属性

IUPAC Name |

(3aS,8bR)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCAXHBKQLBOJG-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

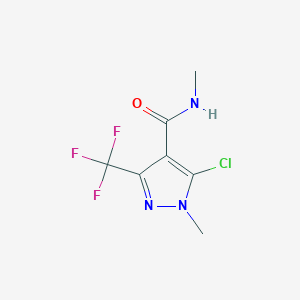

![3-(4-chlorophenyl)-1-(6-chloro-3-pyridazinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3035461.png)

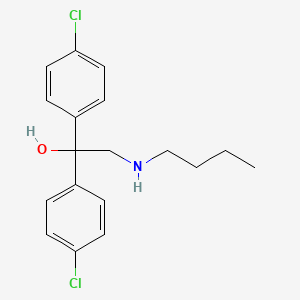

![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)

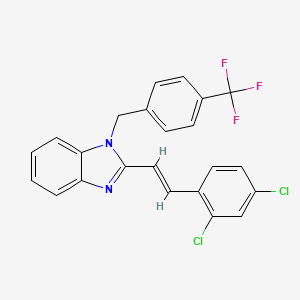

![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)

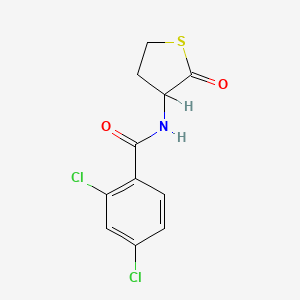

![(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea](/img/structure/B3035466.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile](/img/structure/B3035469.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)

![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)